Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate
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Overview
Description
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a bromine substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.
Formation of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[d]thiazole: Shares the thiazole ring and bromine substituent.
5-Hydroxy-1H-pyrazole: Shares the pyrazole ring and hydroxyl group.
Methyl 2-(1-(benzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate: Similar structure without the bromine substituent.
Uniqueness
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is unique due to the presence of both the bromine substituent and the combination of thiazole and pyrazole rings, which may confer distinct biological activities and chemical reactivity.
Biological Activity
Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and related studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole ring, a benzo[d]thiazole moiety, and an ester functional group. The presence of bromine in the benzo[d]thiazole enhances its biological activity, making it a candidate for pharmacological studies. Its molecular formula is C13H10BrN3O3S with a molecular weight of 368.21 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Compounds with similar structural motifs have shown the ability to induce apoptosis in cancer cells. Notably, studies have highlighted its effectiveness against:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies suggest that the compound may inhibit cell proliferation by targeting critical pathways involved in cancer cell survival .
The compound's mechanism may involve the modulation of apoptosis-related proteins and cell cycle regulators. The combination of the benzo[d]thiazole and pyrazole units is believed to enhance its cytotoxic effects by disrupting mitochondrial function and activating caspase pathways .
Comparative Analysis with Related Compounds
To better understand its biological activity, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure | Notable Features |
---|---|---|
6-Bromo-5-hydroxy-pyrazole | Structure | Contains a hydroxyl group; known for antibacterial properties. |
4-Amino-benzo[d]thiazole | Structure | Exhibits antitumor activity; simpler structure without pyrazole. |
Methyl 2-(1-(benzo[d]thiazol-2-yl)-pyrazol-4-yloxy)acetate | Structure | Similar ester functionality; studied for neuroprotective effects. |
This table illustrates how this compound stands out due to its unique combination of functional groups that may contribute to enhanced biological activities compared to other compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this structure:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer properties, confirming that compounds with similar scaffolds inhibited growth in multiple cancer types, highlighting the importance of structural modifications for enhancing efficacy .
- Molecular Modeling Studies : Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression, which supports its potential as an effective therapeutic agent .
- In Vivo Studies : Preliminary in vivo studies indicated promising results in tumor-bearing animal models, where the compound demonstrated significant tumor reduction compared to control groups .
Properties
Molecular Formula |
C13H10BrN3O3S |
---|---|
Molecular Weight |
368.21 g/mol |
IUPAC Name |
methyl 2-[2-(6-bromo-1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C13H10BrN3O3S/c1-20-12(19)6-8-5-11(18)17(16-8)13-15-9-3-2-7(14)4-10(9)21-13/h2-5,16H,6H2,1H3 |
InChI Key |
NFGRXKHXZMLXGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
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